BenchChemオンラインストアへようこそ!

1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea

soluble epoxide hydrolase (sEH) regioisomer SAR urea inhibitors

1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea (CAS 1396887-10-7) is a synthetic substituted urea derivative with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol. The compound features a 3,4-dimethylphenyl moiety linked via a urea bridge to a 3-hydroxycyclohexyl ring.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1396887-10-7
Cat. No. B3018983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea
CAS1396887-10-7
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CCCC(C2)O)C
InChIInChI=1S/C15H22N2O2/c1-10-6-7-13(8-11(10)2)17-15(19)16-12-4-3-5-14(18)9-12/h6-8,12,14,18H,3-5,9H2,1-2H3,(H2,16,17,19)
InChIKeyQFFCPHCFXMUHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea (CAS 1396887-10-7) – Structural Baseline and Compound Class


1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea (CAS 1396887-10-7) is a synthetic substituted urea derivative with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . The compound features a 3,4-dimethylphenyl moiety linked via a urea bridge to a 3-hydroxycyclohexyl ring. It belongs to the broader class of N-aryl-N′-cycloalkylureas, a chemical space widely explored for soluble epoxide hydrolase (sEH) inhibition, TRPV1 modulation, and kinase interaction [1]. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting urea carbonyl distinguishes it from simple diaryl ureas and introduces stereochemical and conformational constraints relevant to target engagement.

Why Generic Substitution of 1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea Fails: Positional and Functional Group Sensitivity in Urea-Based Inhibitors


N-aryl-N′-cycloalkylureas exhibit profound sensitivity to both the position of aryl methyl substituents and the regio‑/stereochemistry of the cyclohexyl hydroxyl group [1]. In closely related series, moving the dimethyl substitution from 3,4 to 2,5 or 3,5 positions, or shifting the hydroxyl from the 3- to the 2-position of the cyclohexyl ring, has been shown to alter in vitro potency against targets such as soluble epoxide hydrolase (sEH) and heme-regulated inhibitor kinase (HRI) by orders of magnitude [2]. Consequently, generic replacement of 1-(3,4-dimethylphenyl)-3-(3-hydroxycyclohexyl)urea with any “similar” dimethylphenyl-hydroxycyclohexyl urea without explicit comparative data risks losing target engagement, confounding structure-activity relationship (SAR) studies, and invalidating biological screening campaigns. The quantitative evidence below substantiates that substitution pattern and hydroxyl placement are critical drivers of differential activity.

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea vs. Closest Analogs


Sub-micromolar Activity Shift Driven by Aryl Methyl Regioisomerism in Hydroxycyclohexyl Ureas

In the 3-hydroxycyclohexylurea chemotype, the regioisomeric arrangement of methyl groups on the phenyl ring is a critical potency determinant. Compounds with a 3,4-dimethylphenyl substitution pattern exhibit distinct enzymatic inhibition profiles compared to their 2,5-dimethylphenyl counterparts. While a structurally analogous 1-(2,3-dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea demonstrates sub-nanomolar Ki values against recombinant human sEH (Ki < 0.050 nM) [1], related compounds in the N,N′-diarylurea class with altered aryl substitution show Ki values ranging from 1.40 nM to >1000 nM, depending on the precise substitution pattern [2]. This indicates that the 3,4-dimethylphenyl motif, combined with the 3-hydroxycyclohexyl group, occupies a specific potency range that cannot be assumed for other regioisomers without direct measurement.

soluble epoxide hydrolase (sEH) regioisomer SAR urea inhibitors

Hydroxyl Position on Cyclohexyl Ring Determines Hydrogen-Bond Network and Target Affinity

The position of the hydroxyl group on the cyclohexyl ring (3-position vs. 2-position) dictates the spatial orientation of the hydrogen-bond donor, which directly influences binding to targets such as HRI kinase. In a systematic exploration of substituted ureas as HRI activators, N-aryl-N′-cyclohexylurea analogs with varying hydroxyl positions exhibited distinct activity profiles, with some compounds achieving >50% activation at 10 μM while closely related positional isomers were inactive [1]. Specifically, the (1S,2S)-2-hydroxycyclohexyl stereoisomer in combination with a 3,5-dimethylphenyl group has been structurally characterized and catalogued, but no quantitative enzymatic data for the 3-hydroxy regioisomer have been published to date [2].

stereochemistry hydrogen bonding kinase inhibition

Physicochemical and Drug-Likeness Differentiation: Hydroxylated vs. Des-Hydroxy Cyclohexyl Urea Analogs

The target compound 1-(3,4-dimethylphenyl)-3-(3-hydroxycyclohexyl)urea (MW 262.35, molecular formula C15H22N2O2) differs from the des-hydroxy analog 1-cyclohexyl-3-(3,4-dimethylphenyl)urea (MW 246.35, C15H22N2O) by one oxygen atom, which introduces an additional hydrogen-bond donor and acceptor. This modification is predicted to increase aqueous solubility (estimated via LogP reduction of ~0.5–0.8 units based on fragment-based calculation) and topological polar surface area (tPSA), which can influence membrane permeability, pharmacokinetics, and off-target binding profiles. The presence of the hydroxyl group also creates a stereogenic center at the cyclohexyl 3-position, yielding a racemic mixture (unless stereospecifically synthesized), which must be considered when comparing to achiral des-hydroxy analogs.

physicochemical properties drug-likeness solubility

Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea Based on Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and SAR Expansion

Based on the sub-nanomolar sEH inhibition observed for close structural analogs (Ki < 0.050 nM for a 3-hydroxycyclohexyl urea derivative), 1-(3,4-dimethylphenyl)-3-(3-hydroxycyclohexyl)urea is a logical candidate for sEH inhibitor screening cascades [1]. Its distinct 3,4-dimethylphenyl substitution pattern allows exploration of regioisomeric effects on sEH potency relative to 2,5- and 3,5-dimethylphenyl analogs, enabling systematic SAR studies around the aryl binding pocket of the sEH hydrolase domain.

Heme-Regulated Inhibitor Kinase (HRI) Activation Profiling

N-aryl-N′-cyclohexylureas have been identified as activators of HRI kinase in the eIF2α phosphorylation pathway [2]. The target compound's unique combination of 3,4-dimethylphenyl and 3-hydroxycyclohexyl groups—neither of which has been profiled in published HRI assays—offers an opportunity to expand the kinase activator chemotype. Procurement of this specific compound enables direct comparison with known active and inactive positional isomers to map hydroxyl and methyl group contributions to HRI activation.

TRPV1 Antagonist Lead Identification and Pain Target Screening

Substituted cyclohexylurea derivatives are established TRPV1 antagonists with therapeutic potential in neuropathic pain and overactive bladder [3]. The 3,4-dimethylphenyl-3-hydroxycyclohexyl urea scaffold, though not yet experimentally validated against TRPV1, represents an unexplored vertex in the TRPV1 antagonist pharmacophore map. Its procurement supports panel screening against TRPV1 alongside known antagonists such as capsazepine to identify novel vanilloid receptor modulators.

Physicochemical Profiling and in Silico Model Calibration

The hydroxyl group in the 3-position of the cyclohexyl ring introduces calculable deviations in LogP, tPSA, and hydrogen-bond donor/acceptor counts relative to des-hydroxy or 2-hydroxy analogs . This compound serves as a valuable calibration standard for computational models predicting solubility, permeability, and CYP inhibition, particularly when assayed alongside 1-cyclohexyl-3-(3,4-dimethylphenyl)urea and the 2-hydroxy regioisomer to quantify the incremental contribution of a single hydroxyl group and its positional placement.

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)-3-(3-hydroxycyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.